



Unveiling the Action of C13H16CIN5O4: A Detailed Guide for Researchers

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Compound of Interest		
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Application Note & Protocols for Mechanism of Action Studies of 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action for the compound **C13H16CIN5O4**, identified as 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide. This compound belongs to the benzofuroxan class of molecules, which are recognized as nitric oxide (NO)-releasing prodrugs. The biological activity of this compound is primarily attributed to its ability to release NO, which subsequently activates soluble guanylate cyclase (sGC), a key enzyme in cellular signaling pathways.

Mechanism of Action: A Thiol-Dependent Release of Nitric Oxide

The core mechanism of action for 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1] [2][3]oxadiazole 1-oxide involves the thiol-dependent release of nitric oxide. Furoxans, the parent chemical structure of this compound, are known to react with thiol-containing molecules, such as glutathione, which are abundant in the intracellular environment. This reaction leads to the decomposition of the furoxan ring and the liberation of NO.

Once released, nitric oxide acts as a signaling molecule that diffuses across cell membranes and activates soluble guanylate cyclase (sGC). The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting



increase in intracellular cGMP concentration triggers a cascade of downstream signaling events, including the activation of protein kinase G (PKG), which ultimately mediates various physiological responses.

Recent studies have also highlighted the potential of benzofuroxan-based compounds in targeting specific enzymes like carbonic anhydrase IX in cancer, where their NO-releasing properties contribute to their anti-proliferative effects.[4]

Quantitative Data Summary

While specific quantitative data for the biological activity of 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide is not extensively available in public literature, the following table outlines the key parameters that should be determined in mechanism of action studies for this class of compounds.

Parameter	Description	Recommended Assay
NO Release Rate	The rate at which the compound releases nitric oxide in the presence of a thiol source (e.g., glutathione).	Griess Assay, Chemiluminescence-based NO detection
EC50 for sGC Activation	The half-maximal effective concentration of the compound required to activate soluble guanylate cyclase.	cGMP Immunoassay (ELISA, FRET, or TR-FRET)
IC50 for Target Inhibition	For targeted therapies, the half-maximal inhibitory concentration against a specific enzyme (e.g., carbonic anhydrase IX).	Enzyme Inhibition Assays
Cellular Potency (e.g., IC50)	The concentration of the compound that inhibits a specific cellular process (e.g., cell proliferation) by 50%.	Cell Viability Assays (e.g., MTT, CellTiter-Glo)



Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide are provided below.

Protocol 1: In Vitro Nitric Oxide (NO) Release Assay

This protocol is designed to quantify the release of nitric oxide from the test compound in the presence of a thiol-containing agent.

Materials:

- 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide
- Glutathione (GSH)
- Phosphate-buffered saline (PBS), pH 7.4
- Griess Reagent System (or a chemiluminescence-based NO analyzer)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Prepare a fresh solution of glutathione in PBS.
- In a 96-well plate, add the test compound at various concentrations.
- Initiate the reaction by adding the glutathione solution to each well.
- Incubate the plate at 37°C for a defined period (e.g., 1 hour).
- To measure nitrite (a stable metabolite of NO), add the components of the Griess Reagent System to each well according to the manufacturer's instructions.



- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of nitrite released using a standard curve generated with sodium nitrite.

Protocol 2: Soluble Guanylate Cyclase (sGC) Activation Assay

This protocol measures the ability of the test compound to activate sGC by quantifying the production of cyclic GMP (cGMP).

Materials:

- Purified soluble guanylate cyclase (sGC) enzyme
- Guanosine triphosphate (GTP)
- Test compound
- Assay buffer (containing a phosphodiesterase inhibitor to prevent cGMP degradation)
- cGMP immunoassay kit (e.g., ELISA)

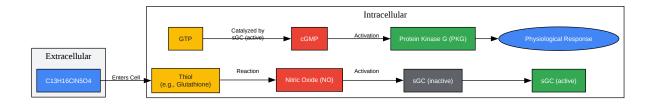
Procedure:

- Prepare a reaction mixture containing the assay buffer, purified sGC, and GTP.
- Add the test compound at various concentrations to the reaction mixture.
- Initiate the enzymatic reaction and incubate at 37°C for a specified time.
- Stop the reaction according to the cGMP assay kit protocol.
- Measure the amount of cGMP produced using the cGMP immunoassay kit.
- Plot the cGMP concentration against the test compound concentration to determine the EC50 value.



Visualizing the Mechanism of Action

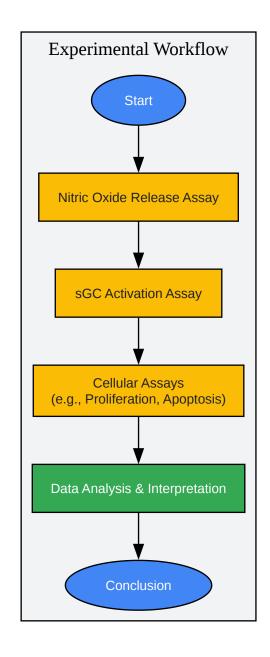
The following diagrams illustrate the key signaling pathway and experimental workflow.



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Caption: Signaling pathway of C13H16CIN5O4.





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Caption: Workflow for mechanism of action studies.

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